Tbzpyp - 145763-36-6

Tbzpyp

Catalog Number: EVT-1198058
CAS Number: 145763-36-6
Molecular Formula: C68H54N8+4
Molecular Weight: 983.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetrabenzyl pyrophosphate, often abbreviated as Tbzpyp, is a chemical compound classified under organophosphorus compounds. It is primarily recognized for its role as a phosphoric acid derivative, specifically as a diphosphoric acid ester. Tetrabenzyl pyrophosphate has garnered interest in various scientific fields due to its unique properties and potential applications.

Source

Tetrabenzyl pyrophosphate can be synthesized through several methods, with one common approach involving the reaction of benzyl alcohol with phosphoric acid derivatives. This compound is not only of academic interest but also has practical implications in biochemical applications, particularly in enzymatic reactions and as a phospho-transfer agent.

Classification
  • Chemical Class: Organophosphorus compound
  • Functional Group: Phosphate ester
  • Chemical Formula: C20_{20}H22_{22}O4_{4}P2_{2}
Synthesis Analysis

Methods

The synthesis of tetrabenzyl pyrophosphate typically involves the following steps:

  1. Reagents: Benzyl alcohol and phosphorus oxychloride or similar phosphoric acid derivatives are used.
  2. Reaction Conditions: The reaction is usually performed under controlled temperature and pressure, often in an inert atmosphere to prevent moisture interference.
  3. Purification: The crude product is purified through column chromatography or recrystallization techniques.

Technical Details

The synthesis can be elaborated as follows:

  • A mixture of benzyl alcohol and phosphorus oxychloride is stirred at room temperature.
  • The reaction progresses through the formation of intermediate phosphoric esters before yielding tetrabenzyl pyrophosphate.
  • Characterization of the final product is achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure

Tetrabenzyl pyrophosphate features a central pyrophosphate group (P2_2O7_7) flanked by four benzyl groups. Its molecular structure can be represented as follows:

  • Molecular Geometry: The phosphorus atoms exhibit tetrahedral coordination due to the presence of organic substituents.
  • Bonding: The P-O bonds are pivotal for its reactivity, particularly in biochemical contexts.

Data

Chemical Reactions Analysis

Reactions

Tetrabenzyl pyrophosphate participates in various chemical reactions, primarily involving hydrolysis and phosphorylation:

  1. Hydrolysis: In aqueous environments, tetrabenzyl pyrophosphate can hydrolyze to release benzyl alcohol and phosphoric acid derivatives.
  2. Phosphorylation Reactions: It acts as a phosphorylating agent in biochemical pathways, particularly in the phosphorylation of alcohols and amines.

Technical Details

The kinetics of these reactions can be influenced by pH, temperature, and the presence of catalysts, which are crucial for optimizing conditions in synthetic applications.

Mechanism of Action

Process

The mechanism of action for tetrabenzyl pyrophosphate primarily revolves around its role as a phosphoryl donor. In biochemical systems:

  1. Phosphorylation: It transfers phosphate groups to substrates (like proteins or nucleic acids), facilitating various biological processes such as signal transduction.
  2. Enzymatic Reactions: It serves as a substrate for enzymes that catalyze phosphorylation reactions, impacting metabolic pathways.

Data

Kinetic studies indicate that the rate of phosphorylation depends on the concentration of tetrabenzyl pyrophosphate and the nature of the acceptor molecule.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like acetonitrile and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture which can lead to hydrolysis.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of phosphorus.

Relevant data includes solubility measurements indicating varying solubility ratios depending on solvent mixtures .

Applications

Tetrabenzyl pyrophosphate finds applications across several scientific domains:

  1. Biochemistry: Used as a phosphorylating agent in enzyme-catalyzed reactions.
  2. Synthetic Chemistry: Acts as an intermediate in the synthesis of other organophosphorus compounds.
  3. Research Tool: Employed in studies investigating phosphorylation processes within biological systems.

The versatility of tetrabenzyl pyrophosphate makes it a valuable compound in both research and industrial applications, highlighting its significance in modern chemistry.

Epidemiology and Global Burden of Tuberculosis

Global Incidence and Prevalence Trends in High-Burden Regions

Tuberculosis remains a catastrophic global health threat, with an estimated 10.8 million new cases and 1.25 million deaths reported in 2023 alone [7]. Recent trends reveal alarming reversals in progress: Between 2020 and 2023, the TB incidence rate increased by 4.6% globally, erasing previous declines of approximately 2% per year observed from 2010 to 2020 [7]. This resurgence underscores significant challenges in disease control, particularly in high-burden regions.

Geographical disparities are profound. Sub-Saharan Africa bears the highest burden, with incidence rates exceeding 183 cases per 100,000 population—more than 18 times higher than rates in high-income countries [6] [9]. Within this region, Botswana exemplifies extreme transmission dynamics, where molecular epidemiology studies demonstrate intense urban transmission clusters linked to population density and mobility [3]. Similarly, Southeast Asia reports staggering absolute numbers, with India and China accounting for the highest national death tolls globally [6]. Notably, an estimated 2.7 million TB cases were either undiagnosed or unreported in 2023, indicating vast surveillance gaps that perpetuate transmission chains in resource-limited settings [7].

Table 1: Regional TB Burden (2023 Data)

RegionIncidence (per 100,000)Mortality RateKey Drivers
Sub-Saharan Africa>183>40%HIV co-infection, limited healthcare access
Southeast Asia15425%Population density, urbanization
Western Pacific12120%Aging population, drug resistance
Eastern Europe6515%MDR-TB prevalence

Data synthesized from WHO reports [2] [7]

A critical epidemiological feature is superspreading heterogeneity. In rural Botswana, 19% of infectious individuals drive 99% of secondary transmissions—a transmission dynamic far more skewed than in urban settings (where 60% of cases drive transmission) [3]. This heterogeneity accelerates outbreaks in rural communities, with modeling showing outbreaks of 30 cases occurring after only 32 incident cases, compared to 791 cases required in urban areas [3].

Socioeconomic Determinants of TB Transmission Dynamics

Socioeconomic factors intricately shape TB transmission landscapes. Poverty remains the dominant determinant, as evidenced by incidence rates 18-fold higher in low-income countries than high-income nations [6]. Crowded living conditions amplify aerosol transmission; prisons, mines, and public transport systems serve as documented amplification hotspots [6] [3]. In Botswana, comparative studies between urban and rural communities revealed that household size and ventilation quality directly influence transmission efficiency, with rural households experiencing faster outbreak progression due to limited isolation capabilities [3].

Structural inequities exacerbate vulnerabilities. Migrant populations, institutionalized individuals, and those with inadequate nutrition face elevated risks due to diminished immune competence and restricted healthcare access [6] [8]. Mathematical modeling from Kenya illustrates that a 10% reduction in transmission rates—achievable through poverty alleviation—could decrease national incidence by 10% over two decades [8]. Furthermore, climate change and conflict destabilize healthcare infrastructure, disrupting treatment access and enabling unchecked transmission [7].

Table 2: Socioeconomic Drivers of TB Transmission

FactorTransmission ImpactEvidence Source
Household overcrowding3.2x higher secondary attack rateBotswana transmission study [3]
HIV co-infection18–21x higher progression riskWHO co-infection data [9]
Malnutrition2.5x faster latency reactivationKenya SEIRS model [8]
Incomplete treatment12.5x MDR-TB development riskDR-TB guidelines [10]

Impact of HIV Co-Infection on TB Morbidity and Mortality

HIV co-infection catastrophically alters TB pathogenesis and outcomes. Immunologically, HIV depletes CD4+ lymphocytes, eliminating critical defenses against Mycobacterium tuberculosis. Consequently, people living with HIV (PLHIV) face an 18–21 times higher risk of progressing to active TB compared to HIV-negative individuals [4] [9]. In 2023, 8.2% of all TB cases occurred in PLHIV, yet this group accounted for 30% of global TB deaths—highlighting a lethal mortality disparity [4] [9].

Co-infection dynamics perpetuate bidirectional morbidity. Tuberculosis accelerates HIV disease progression by increasing viral replication and depleting immune reserves, while HIV transforms latent TB into disseminated, extrapulmonary disease [4]. Mortality data reveal stark inequities: 24% of HIV-TB co-infected individuals die during treatment, compared to 11% mortality among HIV-negative TB patients [4]. Even with antiretroviral therapy (ART), PLHIV experience three-fold higher TB-related mortality than non-HIV counterparts, underscoring limitations in current therapeutic approaches [9].

Diagnostic and care gaps persist despite available interventions. Only 41% of co-infected patients receive ART, and merely 50% initiate TB preventive therapy—critical deficiencies given that ART reduces TB incidence by 65% and preventive therapy reduces mortality by 37% [4] [9].

Multidrug-Resistant TB (MDR-TB) as a Public Health Crisis

Multidrug-resistant tuberculosis (MDR-TB), defined by resistance to isoniazid and rifampicin, and extensively drug-resistant TB (XDR-TB) with additional fluoroquinolone and injectable-agent resistance, represent escalating global threats. These strains arise primarily from treatment interruptions, inappropriate regimens, and transmission of resistant strains [4] [10]. Alarmingly, MDR-TB strains exhibit mortality rates exceeding 50% without effective treatment—far higher than drug-susceptible TB [4].

The WHO’s 2025 guidelines introduced transformative regimens to counter this crisis. For rifampicin-resistant TB (RR-TB), the novel 6-month oral regimens BPaL (bedaquiline, pretomanid, linezolid) and BPaLM (bedaquiline, pretomanid, linezolid, moxifloxacin) now replace historically protracted 15–24 month therapies [5] [10]. These regimens achieve cure rates exceeding 90% in clinical trials, drastically shortening therapy duration while eliminating injectable agents that caused severe adverse effects [10].

Despite therapeutic advances, detection gaps perpetuate transmission. An estimated 45% of MDR-TB cases remain undiagnosed or unreported globally, creating reservoirs for community spread [4]. This challenge is compounded by complex drug susceptibility testing requirements and limited laboratory infrastructure in high-burden regions. The 2025 WHO guidelines emphasize rapid molecular diagnostics (e.g., Xpert Ultra) to identify resistance early, though implementation remains uneven [5] [10].

MDR-TB hotspots correlate strongly with socioeconomic vulnerability. Eastern European countries report the highest MDR-TB proportions (up to 35% of new TB cases), driven by fragmented health systems and historical treatment inconsistencies [4] [10]. Without intensified diagnostics, equitable treatment access, and infection control, MDR-TB threatens to undermine global TB elimination targets.

Properties

CAS Number

145763-36-6

Product Name

Tbzpyp

IUPAC Name

5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

Molecular Formula

C68H54N8+4

Molecular Weight

983.2 g/mol

InChI

InChI=1S/C68H53N8/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51/h1-44H,45-48H2,(H,69,70,71,72)/q+3/p+1

InChI Key

LYCJIWBODJJPNG-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4

Synonyms

meso-tetrakis(1-benzylpyridinium-4-yl)porphyrin
TBzPyP

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.